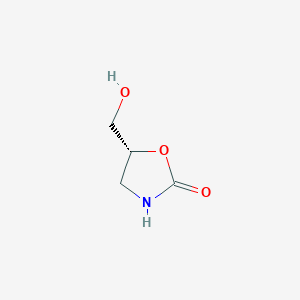

(R)-5-(hydroxymethyl)oxazolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“®-5-(hydroxymethyl)oxazolidin-2-one” is a compound with the molecular formula C4H7NO3 . It is a member of the oxazolidinones, a class of compounds that have gained popularity in the scientific community due to their unique properties and uses .

Synthesis Analysis

The synthesis of “®-5-(hydroxymethyl)oxazolidin-2-one” involves several steps. One method involves the use of N-substituted glycidylcarbamates under the conditions of triazabicyclodecene catalysis . Another method involves the use of ®-5-(((tert-butyldimethylsilyl)oxy)methyl)oxazolidin-2-one .Molecular Structure Analysis

The molecular structure of “®-5-(hydroxymethyl)oxazolidin-2-one” consists of a five-membered heterocyclic ring containing both nitrogen and an oxygen atom . The average mass of the molecule is 117.103 Da, and the monoisotopic mass is 117.042595 Da .Physical And Chemical Properties Analysis

“®-5-(hydroxymethyl)oxazolidin-2-one” is a solid at room temperature. It should be stored in a dark place under an inert atmosphere .Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

- Antibacterial Agents for Multidrug-Resistant Infections: This compound plays a role in the synthesis of potent oxazolidinones, like U-100592 and U-100766, which are effective against multidrug-resistant Gram-positive bacterial infections caused by strains such as staphylococci, streptococci, and enterococci. These agents demonstrate significant in vitro and in vivo activity, comparable to vancomycin, and also show potent activity against Mycobacterium tuberculosis (Brickner et al., 1996).

Synthesis of Oxazolidinone Derivatives

- Enantiomerically Pure Derivatives: Enantiomerically pure (R) and (S) forms of 5-hydroxymethyl-2-oxazolidinone have been synthesized, starting with compounds like D-mannitol and L-ascorbic acid, and used to create new homochiral 2-oxazolidinone derivatives (Danielmeier & Steckhan, 1995).

Asymmetric Hydrolysis

- Enzymatic Hydrolysis: Enzymes and microorganisms, such as lipases from Pseudomonas aeruginosa and Alcaligenes species, have been used for the asymmetric hydrolysis of (R, S)-5-acetoxymethyl-3-tert-butyl-oxazolidin-2-one, resulting in high enantiomeric excess of (R)-5-hydroxymethyl-3-tert-butyl-oxazolidin-2-one (Hamaguchi et al., 1984).

Antibacterial Compounds

- Chimeric Compounds with Antibacterial Properties: Chimeric compounds comprising 5-hydroxymethyl-oxazolidinone and tetracyclic-quinolone moieties have been claimed for their potent antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting a dual mode of action as inhibitors of topoisomerases IV and protein synthesis (Phillips & Sharaf, 2009).

Resolution and Investigation of Racemates

- Preferential Crystallization: The compound's enantiomers have been resolved without chiral auxiliaries by preferential crystallization, providing insights into the nature of racemates of some 2-oxazolidinone derivatives (Pallavicini et al., 2004).

Antitumor Activity

- Cancer Therapy: Oxazolidinones, including those related to (R)-5-(hydroxymethyl)oxazolidin-2-one, have been explored for their potential in cancer therapy, showing antiproliferative activity on cancer cell lines like MCF-7 and HeLa. These compounds can induce apoptosis in these cells through mechanisms involving increased ROS levels and mitochondrial dysfunction (Armentano et al., 2020).

Enzymatic Synthesis and Kinetics

- Synthesis of 3-Ethyl-1,3-oxazolidin-2-one: An enzymatic synthesis approach using dimethyl carbonate for the preparation of oxazolidin-2-one compounds, including kinetic modeling of consecutive reactions (Yadav & Pawar, 2014).

Wirkmechanismus

Target of Action

®-5-(Hydroxymethyl)oxazolidin-2-one is a chemical compound that is primarily used as a building block in various chemical syntheses

Mode of Action

The compound is involved in the synthesis of 2-oxazolidinone frameworks through carbon dioxide (CO2) fixation reactions . The cycloaddition of CO2 to aziridine derivatives is a key step in this process .

Biochemical Pathways

The compound plays a significant role in the fields of organic synthesis and drug development . It is involved in the synthesis of 2-oxazolidinone frameworks, which are important in the development of various pharmaceuticals

Result of Action

The primary result of the action of ®-5-(hydroxymethyl)oxazolidin-2-one is the formation of 2-oxazolidinone frameworks . These frameworks are important in the synthesis of various pharmaceutical compounds .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c6-2-3-1-5-4(7)8-3/h3,6H,1-2H2,(H,5,7)/t3-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYOFPBORRARMF-GSVOUGTGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC(=O)N1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

97859-49-9 |

Source

|

| Record name | (5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Fluorosulfonyloxy-5-[2-(oxolan-2-yl)propan-2-ylcarbamoyl]pyridine](/img/structure/B2801021.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2801022.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2801023.png)

![(1R,6S)-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid](/img/no-structure.png)

![1-ethyl-6-(3-methoxybenzyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2801028.png)

![2-[[(5Z)-4-(4-fluorophenyl)-5-indol-3-ylidene-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2801035.png)